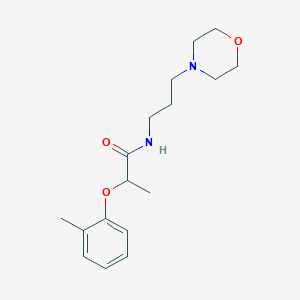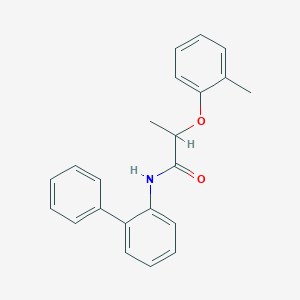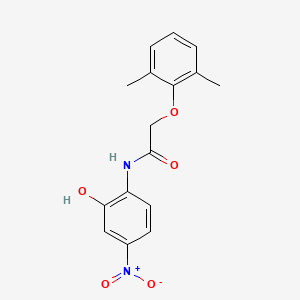![molecular formula C15H23NO5S B4208313 1-[3-(4-Methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid](/img/structure/B4208313.png)
1-[3-(4-Methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid
Vue d'ensemble
Description
1-[3-(4-Methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid is an organic compound with a complex structure that includes a thioether, an amine, and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid typically involves multiple steps. One common route includes the reaction of 3-[(4-methylphenyl)thio]propylamine with 2-propanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including crystallization and filtration, are employed to obtain the final product in its salt form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(4-Methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The alcohol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-[3-(4-Methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-methylphenyl)thio]propionic acid
- 3-(p-Tolylthio)propionic acid
- 1-({3-[(4-Methylphenyl)sulfanyl]propyl}amino)-2-propanol
Uniqueness
1-[3-(4-Methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropylamino]propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS.C2H2O4/c1-11-4-6-13(7-5-11)16-9-3-8-14-10-12(2)15;3-1(4)2(5)6/h4-7,12,14-15H,3,8-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFIWFKGZZWCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNCC(C)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-adamantyl)-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4208232.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4208239.png)
![N-(3-isopropoxypropyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4208242.png)



![4-bromo-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4208274.png)
![N-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B4208278.png)
![5-Oxo-1-phenyl-N~3~-[3-(2-quinoxalinyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4208286.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4208299.png)
![1-[2-(1-Chloronaphthalen-2-yl)oxyethylamino]propan-2-ol](/img/structure/B4208307.png)

![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4208339.png)
